2-[1-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-mercapto-3-piperidinylidene]acetic acid, commonly known as R-138727, is the pharmacologically active metabolite of the thienopyridine prodrug, prasugrel. [, , , , , , , , , , , , , , , , , , , , , , , ] It functions as a potent, irreversible antagonist of the platelet P2Y12 adenosine diphosphate (ADP) receptor, playing a crucial role in inhibiting ADP-mediated platelet activation and aggregation. [, , , , , , , ] This compound is a key research tool for investigating platelet function and the role of the P2Y12 receptor in various physiological and pathological processes.
While the exact synthetic details of R-138727 are not explicitly provided in the analyzed papers, its formation involves a two-step metabolic process from prasugrel. [, , , , , ]
One key chemical reaction involving R-138727 is its irreversible binding to the P2Y12 receptor. [, , , , , , , ] This covalent interaction occurs at a cysteine residue within the receptor's binding pocket, permanently blocking its activation by ADP. []
Another significant reaction is the S-methylation of R-138727, primarily targeting the less active SS and SR isomers. [] This reaction, catalyzed by hepatic microsomal thiol methyltransferase, generates an inactive S-methylated metabolite, representing a major metabolic pathway for R-138727 elimination in humans. []
R-138727 exerts its antiplatelet effect through the irreversible antagonism of the P2Y12 receptor. [, , , , , , , ] This receptor, upon activation by ADP, initiates a signaling cascade that amplifies platelet activation and aggregation. [] By covalently binding to the P2Y12 receptor, R-138727 effectively blocks this signaling pathway, ultimately preventing platelet aggregation and thrombus formation. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: